Kushenol I
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Kushenol I is primarily extracted from the roots of Sophora flavescens. The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction is followed by purification steps, which may include column chromatography and recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Sophora flavescens roots. The process is similar to laboratory extraction but on a larger scale, ensuring the use of high-purity solvents and optimized conditions to maximize yield . The purified compound is then subjected to quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Kushenol I undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of quinones, while reduction may yield dihydro derivatives .
Scientific Research Applications
Kushenol I has a wide range of scientific research applications, including:
Mechanism of Action
Kushenol I exerts its effects through various molecular targets and pathways. It has been shown to modulate the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, it inhibits the activity of sodium-dependent glucose cotransporter 2 (SGLT2), which plays a role in glucose homeostasis . The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparison with Similar Compounds
Kushenol I is similar to other prenylated flavonoids such as:
- Kushenol A
- Kushenol F
- Sophoraflavanone G
- Kurarinone
These compounds share structural similarities but differ in their specific functional groups and biological activities . For example, Kushenol A lacks the hydroxyl group at position 4’, which affects its estrogenic activity compared to this compound . Kurarinone and Sophoraflavanone G have been reported to exhibit anti-tumor and immune-protective effects .
This compound stands out due to its unique combination of biological activities, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24+,26-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEDJCCCNZWOBS-SGOPFIAHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80243958 | |
Record name | Kushenol I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99119-69-4 | |
Record name | Kushenol I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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